(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one

Catalog No.
S13350652
CAS No.
M.F
C9H14F3NO2
M. Wt
225.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3...

Product Name

(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluoro-4-(propan-2-ylamino)but-3-en-2-one

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

InChI

InChI=1S/C9H14F3NO2/c1-4-15-8(13-6(2)3)5-7(14)9(10,11)12/h5-6,13H,4H2,1-3H3/b8-5+

InChI Key

IFPPDBIEVBFTJR-VMPITWQZSA-N

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)NC(C)C

Isomeric SMILES

CCO/C(=C/C(=O)C(F)(F)F)/NC(C)C

(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound notable for its structural features, which include an ethoxy group, an isopropylamino group, and a trifluoromethyl group attached to a butenone backbone. This compound is characterized by the presence of three fluorine atoms, which significantly influence its chemical behavior and biological activity. The molecular formula of this compound is C10_{10}H16_{16}F3_3NO2_2, with a molecular weight of approximately 239.23 g/mol. Its unique structure allows it to participate in various

The chemistry of (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one involves several key reactions:

  • Aldol Condensation: This reaction is often the first step in forming the butenone backbone. It involves the condensation of aldehydes or ketones to form β-hydroxy ketones.
  • Nucleophilic Substitution: The introduction of the ethoxy group typically occurs through nucleophilic substitution reactions, where ethoxide ions act as nucleophiles.
  • Amination Reactions: The incorporation of the isopropylamino group can be achieved through amination processes, where the amine reacts with an activated carbon center.
  • Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents under controlled conditions, significantly enhancing the compound's lipophilicity and biological activity.

(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one exhibits various biological activities that make it a subject of interest in pharmacological research. Its mechanism of action may involve interactions with specific enzymes or receptors, potentially acting as an inhibitor in biochemical assays. The trifluoromethyl group enhances its ability to permeate cell membranes, allowing it to reach intracellular targets effectively. Preliminary studies suggest potential applications in enzyme inhibition and as a lead compound for developing new therapeutic agents.

The synthesis of (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one typically involves multi-step synthetic routes:

  • Formation of Butenone Backbone: Initiated via aldol condensation.
  • Ethoxy Group Introduction: Achieved through nucleophilic substitution using ethoxide.
  • Isopropylamino Group Addition: Conducted via amination reactions.
  • Trifluoromethyl Group Incorporation: Utilizes trifluoromethylating agents under specific conditions.

These steps require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product .

This compound has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Used in studying enzyme interactions and as a potential inhibitor in biochemical assays.
  • Material Science: Its unique properties make it suitable for developing new materials such as fluorinated polymers.

Interaction studies involving (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one focus on its binding affinity to various biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic uses. The presence of the trifluoromethyl group is known to enhance interactions with lipid membranes and proteins, making it a candidate for further pharmacological exploration.

Several compounds share structural similarities with (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Ethoxy-1,1,1-trifluoro-but-3-en-2-oneEthoxy and trifluoromethyl groupsLacks amino substitution
4-Ethylamino-1,1,1-trifluoro-but-3-en-2-oneEthylamino instead of isopropylaminoDifferent amino group affects biological activity
4-Isopropylamino-1,1-difluoro-but-3-en-2-oneIsopropylamino with difluoromethylLess lipophilic due to fewer fluorine atoms

The uniqueness of (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one lies in its combination of an ethoxy group with a highly lipophilic trifluoromethyl moiety and an isopropylamino substituent. This combination potentially enhances its biological activity compared to similar compounds lacking these features .

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

225.09766318 g/mol

Monoisotopic Mass

225.09766318 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types